5-Bromo-2-(hydroxymethyl)benzonitrile
CAS No.:
Cat. No.: VC13632759
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6BrNO |
---|---|
Molecular Weight | 212.04 g/mol |
IUPAC Name | 5-bromo-2-(hydroxymethyl)benzonitrile |
Standard InChI | InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 |
Standard InChI Key | KGISXIMEYMWFQE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C#N)CO |
Canonical SMILES | C1=CC(=C(C=C1Br)C#N)CO |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The molecular formula of 5-bromo-2-(hydroxymethyl)benzonitrile is C₈H₆BrNO, with a molar mass of 212.04 g/mol . Key structural identifiers include:
The compound’s aromatic ring is substituted with a nitrile group (-C≡N), a hydroxymethyl group (-CH₂OH), and a bromine atom, creating a meta-para substitution pattern that influences its reactivity and intermolecular interactions .
Physicochemical Data
Property | Value | Source |
---|---|---|
Density | 1.8±0.1 g/cm³ | |
Boiling Point | 282.8±25.0°C (760 mmHg) | |
Melting Point | 160°C | |
LogP (Octanol-Water) | 2.59 (Consensus) | |
Solubility | 0.124 mg/mL in water |
The compound’s low water solubility and high lipophilicity (LogP = 2.59) suggest preferential solubility in organic solvents like dichloromethane or ethyl acetate, aligning with its use in synthetic organic chemistry .
Synthesis and Manufacturing
Bromination Strategies
Synthesis often begins with bromination of precursor molecules. For example, 2-chlorobenzonitrile undergoes bromination using agents like N-bromosuccinimide (NBS) or dibromohydantoin to introduce the bromine atom at the 5-position . The reaction leverages the directing effects of the nitrile and chloro groups, achieving yields exceeding 80% under optimized conditions .
Hydroxymethylation
Subsequent steps involve introducing the hydroxymethyl group. One approach utilizes hydrolysis of cyanobenzyl halides under basic conditions. For instance, 5-bromo-2-(bromomethyl)benzonitrile (CAS: 44203140) reacts with aqueous sodium hydroxide to yield the hydroxymethyl derivative . This method avoids harsh reagents, enhancing safety and scalability .
Purification and Characterization
Post-synthesis purification involves column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) and recrystallization from ethanol-water mixtures . Purity is verified via HPLC (>99%) and ¹H/¹³C NMR, with characteristic peaks at δ 7.72 (s, 1H, aromatic) and δ 4.68 (s, 2H, -CH₂OH) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing heterocyclic drugs, particularly kinase inhibitors and anticancer agents . Its nitrile group participates in cycloaddition reactions, forming pyridine or triazole rings critical for bioactivity. For example, derivatives of 5-bromo-2-(hydroxymethyl)benzonitrile are explored in EGFR inhibitors for non-small cell lung cancer.
Materials Science
In polymer chemistry, the hydroxymethyl group enables cross-linking reactions to produce thermosetting resins. These materials exhibit enhanced thermal stability (decomposition >300°C), making them suitable for high-performance coatings .
Catalysis
The bromine atom facilitates Suzuki-Miyaura couplings, enabling the synthesis of biphenyl derivatives used in ligand design for transition-metal catalysts .
Hazard Statement | Code | Risk Mitigation |
---|---|---|
Acute Toxicity (Oral) | H302 | Use PPE; avoid ingestion |
Acute Toxicity (Dermal) | H312 | Wear nitrile gloves |
Acute Toxicity (Inhalation) | H332 | Use fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume